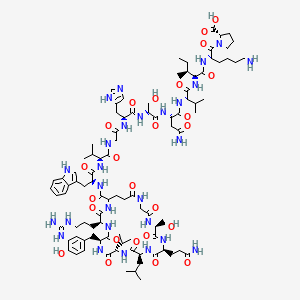

Lariatin A

Description

Properties

Molecular Formula |

C94H143N27O25 |

|---|---|

Molecular Weight |

2051.3 g/mol |

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(5S,8S,11S,14S,17S,20S)-8-(3-amino-3-oxopropyl)-20-(3-carbamimidamidopropyl)-5-(hydroxymethyl)-17-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15,18,21,26-octaoxo-14-propan-2-yl-1,4,7,10,13,16,19,22-octazacyclohexacosane-23-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C94H143N27O25/c1-11-50(10)77(91(143)111-60(20-14-15-31-95)92(144)121-33-17-22-68(121)93(145)146)120-90(142)76(49(8)9)119-85(137)65(38-70(97)126)114-87(139)67(44-123)116-82(134)64(37-53-40-100-45-105-53)106-73(129)42-104-88(140)74(47(4)5)117-84(136)63(36-52-39-102-56-19-13-12-18-55(52)56)113-80(132)59-28-30-71(127)103-41-72(128)107-66(43-122)86(138)110-58(27-29-69(96)125)79(131)112-61(34-46(2)3)83(135)118-75(48(6)7)89(141)115-62(35-51-23-25-54(124)26-24-51)81(133)108-57(78(130)109-59)21-16-32-101-94(98)99/h12-13,18-19,23-26,39-40,45-50,57-68,74-77,102,122-124H,11,14-17,20-22,27-38,41-44,95H2,1-10H3,(H2,96,125)(H2,97,126)(H,100,105)(H,103,127)(H,104,140)(H,106,129)(H,107,128)(H,108,133)(H,109,130)(H,110,138)(H,111,143)(H,112,131)(H,113,132)(H,114,139)(H,115,141)(H,116,134)(H,117,136)(H,118,135)(H,119,137)(H,120,142)(H,145,146)(H4,98,99,101)/t50-,57-,58-,59?,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-,76-,77-/m0/s1 |

InChI Key |

ZYWDOXCVVHITIW-QFBVMFCQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of a Lasso Peptide: A Technical Guide to Lariatin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lariatin A is a potent antimycobacterial lasso peptide produced by the bacterium Rhodococcus sp. K01-B0171. Its unique and highly constrained structure, characterized by a threaded macrolactam ring, confers remarkable stability and biological activity. This document provides an in-depth technical overview of the structure, biosynthesis, and biological properties of this compound, intended for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a cyclic peptide composed of 18 L-amino acid residues. Its defining feature is a "lasso" structure, where the C-terminal tail of the peptide is threaded through and sterically trapped within a macrolactam ring. This ring is formed by an isopeptide bond between the α-amino group of the N-terminal Glycine (Gly1) and the γ-carboxyl group of a Glutamic acid residue at position 8 (Glu8).[1]

The primary amino acid sequence of this compound is: Gly-Leu-Val-Tyr-Val-Tyr-Arg-Glu-Trp-Val-Gly-His-Ser-Asn-Val-Ile-Lys-Pro

The three-dimensional conformation of this compound has been elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The structure is characterized by a small antiparallel β-sheet formed between the Tyr6-Arg7 and His12-Ser13 residues.[1] This rigid conformation is believed to be crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉₄H₁₄₄N₂₇O₂₅ | [1] |

| Molecular Weight | 2051.3 g/mol | [1] |

| Appearance | Pale yellow powder | [1] |

Isolation and Purification

This compound is isolated from the culture broth of Rhodococcus sp. K01-B0171. The general protocol for its purification involves a multi-step chromatographic process.

Fermentation and Extraction

Rhodococcus sp. K01-B0171 is cultured in a suitable broth medium. After a sufficient incubation period (e.g., 4 days), the culture broth is centrifuged to separate the supernatant from the mycelia.[1]

Chromatographic Purification

The supernatant containing this compound is subjected to a series of column chromatography steps to isolate the pure compound. A typical purification workflow is as follows:

The specific details of the chromatographic conditions, such as the types of resins, solvent systems, and gradient profiles, are crucial for successful isolation and can be found in the primary literature.[1][2]

Structure Elucidation Methodology

The determination of the complex three-dimensional structure of this compound relied heavily on modern spectroscopic techniques, primarily high-resolution mass spectrometry and advanced NMR spectroscopy.

Mass Spectrometry

High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was used to determine the exact molecular weight and elemental composition of this compound, leading to the deduction of its molecular formula.[1]

NMR Spectroscopy

The elucidation of the planar structure and the three-dimensional conformation was achieved through a combination of one- and two-dimensional NMR experiments. These experiments, conducted in deuterated water (D₂O), included:

-

¹H NMR: To identify the proton signals and their multiplicities.

-

¹³C NMR: To identify the carbon signals.

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which was crucial for sequencing the amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing the necessary distance restraints for 3D structure calculation.[1]

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Also used for determining spatial proximity of protons.

The final 3D structure was calculated using dynamical simulated annealing methods based on the distance restraints obtained from the NOESY spectra.[1]

Note: While the specific chemical shifts and coupling constants are fundamental for structural verification, a detailed table of these values for this compound is typically found in the supplementary information of the primary publication by Iwatsuki et al. (2006) in the Journal of the American Chemical Society.

Biosynthesis of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis is orchestrated by a dedicated gene cluster, designated as the lar cluster.

The Lariatin Gene Cluster

The lar gene cluster from Rhodococcus sp. K01-B0171 consists of five key open reading frames (ORFs): larA, larB, larC, larD, and larE.

-

larA: Encodes the precursor peptide, LarA, which consists of an N-terminal leader peptide and a C-terminal core peptide that is post-translationally modified to become this compound.

-

larB and larD: Encode maturation enzymes responsible for the processing of the LarA precursor. LarB is a macrolactam synthetase, and LarD is a protease that cleaves the leader peptide. More specifically, the B enzyme function is split between two proteins, LarB1 (encoded by larC in some literature) which recognizes the leader peptide, and LarB2 (encoded by larD in some literature) which contains the catalytic residues for cleavage.

-

larE: Encodes an ABC transporter protein responsible for the export of the mature this compound out of the bacterial cell.

Proposed Biosynthetic Pathway

The biosynthesis of this compound begins with the ribosomal synthesis of the LarA precursor peptide. The leader peptide portion of LarA acts as a recognition motif, guiding the core peptide to the modifying enzymes.

Biological Activity and Mechanism of Action

This compound exhibits potent and selective antimicrobial activity, particularly against Mycobacterium species.

Table 2: Antimycobacterial Activity of this compound

| Organism | MIC (μg/mL) | Reference |

| Mycobacterium smegmatis | 3.13 | [2] |

| Mycobacterium tuberculosis | 0.39 | [2] |

Mechanism of Action

The precise molecular target of this compound is an area of ongoing research. Structure-activity relationship studies have revealed that specific amino acid residues are critical for its antimycobacterial activity. In particular, Lysine at position 17 (Lys17) has been identified as being essential. It is believed that the rigid, lasso structure protects the peptide from proteolytic degradation and presents a specific conformation for target binding. While a definitive mechanism has not been fully elucidated, some evidence suggests that lasso peptides can inhibit essential cellular processes, with some studies pointing towards the ribosome as a potential target. Further investigation is required to fully understand the molecular basis of this compound's potent antimycobacterial effects.

References

Lariatin A: A Technical Guide to its Discovery, Isolation, and Characterization from Rhodococcus jostii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariatin A is a potent antimycobacterial lasso peptide first isolated from the soil bacterium Rhodococcus jostii K01-B0171.[1][2][3] This unique peptide is characterized by a distinctive "lasso" structure, where the C-terminal tail is threaded through and entrapped within an N-terminal macrolactam ring.[2] This rigid topology confers remarkable stability and is crucial for its biological activity against various Mycobacterium species, including the causative agent of tuberculosis, Mycobacterium tuberculosis.[1][3] This technical guide provides an in-depth overview of the discovery, detailed experimental protocols for isolation and purification, and the biosynthetic pathway of this compound.

Discovery and Biological Activity

The producing organism, Rhodococcus jostii strain K01-B0171, was isolated from a soil aggregate collected in Yunnan, China.[1][3] In a screening program for new anti-tuberculosis agents, the culture broth of this strain showed selective and potent growth inhibition against Mycobacterium smegmatis.[1][3] Further investigation led to the isolation of two active compounds, designated this compound and B. This compound, the more potent of the two, demonstrated significant inhibitory activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.39 µg/ml.[1][3]

Quantitative Data: Antimycobacterial Activity

The biological activity of this compound and its counterpart, Lariatin B, was quantified using standard microbiological assays. The Minimum Inhibitory Concentration (MIC) values are summarized below.

| Compound | Test Organism | Assay Method | MIC (µg/ml) |

| This compound | Mycobacterium smegmatis | Agar Dilution | 3.13[1][3] |

| Lariatin B | Mycobacterium smegmatis | Agar Dilution | 6.25[1][3] |

| This compound | Mycobacterium tuberculosis | Liquid Microdilution | 0.39[1][3] |

Experimental Protocols

This section details the methodologies for the fermentation of Rhodococcus jostii K01-B0171 and the subsequent isolation and purification of this compound.

Fermentation

The production of this compound is achieved through submerged fermentation of Rhodococcus jostii K01-B0171.

-

Producing Strain: Rhodococcus jostii K01-B0171

-

Fermentation Medium: While the precise medium for the original discovery is proprietary, a suitable production medium for lariatin variants, designated "LP medium," has been described. For a 5-liter fermentation, the following components are used:

-

Specific nutrient composition for "LP medium" would be detailed here if publicly available. General components for actinomycete fermentation often include a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., yeast extract, peptone), and trace elements.

-

-

Culture Conditions:

-

Seed Culture: A 100 ml seed culture is prepared in a 500-ml Erlenmeyer flask and incubated at 27-30°C for 2-3 days on a rotary shaker.[4]

-

Production Culture: The seed culture is transferred to a 7.5-liter jar fermenter containing 5 liters of the production medium.[4]

-

Incubation: The fermentation is carried out at 27-30°C for up to 10 days.[3][4]

-

Aeration & Agitation: The fermenter is aerated at a rate of 1.5 L/min with an agitation of 200 rpm.[4]

-

-

Production Monitoring: The production of this compound can be monitored by analytical HPLC. The production typically reaches its maximum level of approximately 90 µg/ml around day 10.[3]

Isolation and Purification

A multi-step chromatographic process is employed to isolate and purify this compound from the fermentation broth. From a 16-liter culture broth, this process yields approximately 38.2 mg of this compound.[5]

-

Step 1: Broth Clarification

-

Step 2: Adsorption Chromatography (Diaion HP-20)

-

The clarified supernatant is passed through a Diaion HP-20 column (75 x 220 mm).[3] Diaion HP-20 is a non-polar, styrene-divinylbenzene copolymer resin used to adsorb hydrophobic compounds like this compound from the aqueous culture supernatant, effectively concentrating the compound and removing polar impurities.

-

-

Step 3: Reversed-Phase Chromatography (ODS)

-

The active fractions from the HP-20 column are then subjected to Octadecylsilyl (ODS) column chromatography. This step further separates this compound from other less hydrophobic compounds. (Note: Specific elution conditions for this step are not detailed in the primary literature).

-

-

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

-

The final purification is achieved by preparative HPLC.

-

Column: CAPCELL PAK C18 (20 i.d. x 250 mm)[5]

-

Mobile Phase: 22% acetonitrile (B52724) in 10 mM phosphate (B84403) buffer (pH 7.5)[5]

-

Flow Rate: 8 ml/minute[5]

-

Detection: UV at 210 nm[5]

-

Retention Time: this compound elutes at approximately 44 minutes under these conditions.[5]

-

-

Step 5: Desalting

-

The purified, active HPLC fraction containing this compound is desalted using an OASIS HLB column (60 mg).[5]

-

The column is first equilibrated with water.

-

After loading the sample, the column is washed with 3 ml of water to remove salts.

-

This compound is then eluted with 2 ml of 80% acetonitrile.[5]

-

The eluate is concentrated in vacuo to yield this compound as a pale yellow powder.[5]

-

Structure Elucidation

The unique lasso structure of this compound was determined through a combination of spectral analysis and advanced protein chemical methods.[2]

-

Mass Spectrometry: High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (including DQF-COSY, TOCSY, and NOESY) were performed to determine the amino acid sequence and the three-dimensional solution structure. This analysis revealed the crucial isopeptide linkage between the α-amino group of the N-terminal Glycine (Gly1) and the γ-carboxyl group of Glutamic acid at position 8 (Glu8), which forms the macrolactam ring. The NMR data also confirmed that the C-terminal tail segment (Trp9-Pro18) passes through this ring.[2]

Visualizations

This compound Isolation Workflow

Caption: Workflow for the isolation and purification of this compound.

This compound Biosynthesis Pathway

Caption: Genetic basis and process of this compound biosynthesis.

References

- 1. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lariatin A Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biosynthetic gene cluster responsible for the production of Lariatin A, a lasso peptide with potent anti-mycobacterial activity. The document details the genetic organization, enzymatic functions, and relevant experimental protocols for the study and manipulation of this cluster.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique "lasso" structure, where the C-terminal tail of the peptide is threaded through and entrapped within a macrolactam ring. This intricate topology confers remarkable stability against proteases and thermal denaturation, making it an attractive scaffold for drug development. Produced by the Gram-positive bacterium Rhodococcus jostii K01-B0171, this compound exhibits significant inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1]

Genetic Organization of the this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster (lar) from Rhodococcus jostii K01-B0171 spans approximately 4.5 kb and comprises five open reading frames (ORFs): larA, larB, larC, larD, and larE.[2][3] Subsequent research has led to a revised nomenclature for some of these genes, with larC and larD being referred to as larB1 and larB2, respectively, to better reflect their roles as components of the processing machinery.[4][5]

Quantitative Data of the lar Gene Cluster

The following table summarizes the key quantitative data for each gene and its corresponding protein product within the lar cluster, derived from the GenBank accession number AB593691.

| Gene | Protein | Gene Size (bp) | Protein Size (amino acids) | Calculated Molecular Weight (Da) | Proposed Function |

| larA | LarA | 141 | 46 | 4989.5 | Precursor peptide |

| larB | LarB | 1149 | 382 | 41331.1 | Asparagine synthase-like enzyme (C-enzyme/Lasso Cyclase) |

| larC | LarB1 | 351 | 116 | 12838.4 | PqqD-like leader peptide binding protein (B1-enzyme) |

| larD | LarB2 | 444 | 147 | 16205.8 | Cysteine protease (B2-enzyme) |

| larE | LarE | 789 | 262 | 27863.3 | ABC transporter (Exporter) |

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process involving the coordinated action of the lar-encoded enzymes. The pathway begins with the ribosomal synthesis of the precursor peptide, LarA, which is then post-translationally modified to its mature, biologically active form.

-

Precursor Peptide Synthesis: The larA gene is transcribed and translated to produce the 46-amino acid precursor peptide, LarA. This peptide consists of an N-terminal leader sequence and a C-terminal core sequence that will become the mature this compound.

-

Leader Peptide Recognition: The LarB1 protein, a PqqD homolog, recognizes and binds to the leader peptide of LarA.[2][4] This binding is crucial for presenting the precursor peptide to the other processing enzymes.

-

Proteolytic Cleavage: The LarB2 protein, which contains a conserved cysteine catalytic triad, acts as a protease to cleave the leader peptide from the core peptide.[2][5]

-

Macolactam Ring Formation: The LarB enzyme, a lasso cyclase, catalyzes the ATP-dependent formation of an isopeptide bond between the N-terminal glycine (B1666218) of the core peptide and the side chain of a glutamate (B1630785) or aspartate residue, forming the characteristic macrolactam ring.

-

Export: The mature this compound is then exported out of the cell by the LarE protein, a putative ABC transporter.[2]

This compound Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies for the analysis of the this compound biosynthetic gene cluster.

Gene Cluster Amplification and Cloning

Objective: To amplify the entire lar gene cluster from R. jostii K01-B0171 genomic DNA for subsequent cloning and heterologous expression.

Protocol:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from a culture of R. jostii K01-B0171 using a standard bacterial genomic DNA extraction kit.

-

PCR Amplification:

-

Design forward and reverse primers flanking the entire ~4.5 kb lar gene cluster. Incorporate restriction sites for subsequent cloning.

-

Forward Primer Example: 5'-[Restriction Site]-[Sequence upstream of larA]-3'

-

Reverse Primer Example: 5'-[Restriction Site]- complementing [Sequence downstream of larE]-3'

-

Perform long-range PCR using a high-fidelity DNA polymerase.

-

PCR Cycling Conditions (Example):

-

Initial denaturation: 95°C for 3 minutes.

-

30 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 58-65°C for 30 seconds (optimize based on primer Tm).

-

Extension: 72°C for 5 minutes (adjust based on polymerase and amplicon length).

-

-

Final extension: 72°C for 10 minutes.

-

-

-

Gel Electrophoresis and Purification: Verify the size of the PCR product on an agarose (B213101) gel and purify the correct band using a gel extraction kit.

-

Cloning: Digest the purified PCR product and the target vector with the chosen restriction enzymes, ligate, and transform into competent E. coli cells for plasmid propagation.

Gene Knockout in Rhodococcus jostii**

Objective: To create a targeted deletion of a lar gene to confirm its role in this compound biosynthesis.

Protocol (based on electroporation of R. jostii RHA1):

-

Preparation of Electrocompetent Cells:

-

Inoculate a single colony of R. jostii into 10 mL of LB broth and grow overnight at 30°C with shaking.

-

Use this culture to inoculate 50 mL of LB and grow overnight at 30°C.

-

Harvest cells by centrifugation at 4°C.

-

Wash the cell pellet three times with ice-cold 10% (v/v) glycerol (B35011).

-

Resuspend the final pellet in the residual 10% glycerol and store at -80°C.

-

-

Electroporation:

-

Thaw 80 µL of competent cells on ice.

-

Add 1-3 µg of the knockout construct DNA.

-

Transfer to a pre-chilled 2 mm electroporation cuvette.

-

Electroporate using the following example parameters: 2.5 kV, 25 µF, and 400 Ω.

-

Immediately add 1 mL of ice-cold LB broth and incubate at 30°C overnight without shaking.

-

Plate on selective media.

-

Heterologous Expression in E. coli**

Objective: To express the lar gene cluster in a heterologous host to produce this compound.

Protocol:

-

Host Strain: Use an appropriate E. coli expression strain, such as BL21(DE3).

-

Expression Vector: Clone the lar gene cluster into a suitable expression vector with an inducible promoter (e.g., T7 promoter in a pET vector).

-

Transformation: Transform the expression plasmid into the E. coli host.

-

Culture and Induction:

-

Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.4-0.6.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Extraction and Analysis:

-

Harvest the cells by centrifugation.

-

Extract small molecules from the culture supernatant and/or cell pellet using a suitable solvent (e.g., ethyl acetate (B1210297) or butanol).

-

Analyze the extract for the presence of this compound using HPLC-MS.

-

Experimental Workflow Diagram

Caption: General experimental workflow for this compound BGC analysis.

Conclusion

The this compound biosynthetic gene cluster presents a fascinating example of the enzymatic machinery required to produce complex natural products. Understanding the function of each gene and its encoded protein is crucial for harnessing the potential of this anti-mycobacterial peptide. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate, engineer, and exploit the this compound biosynthetic pathway for the development of novel therapeutics.

References

- 1. Frontiers | Design of Primers for Evaluation of Lactic Acid Bacteria Populations in Complex Biological Samples [frontiersin.org]

- 2. Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterologous Production of Lasso Peptide Capistruin in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Lariatin A: A Technical Deep Dive into its Antimycobacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lariatin A, a unique lasso peptide isolated from Rhodococcus jostii, has demonstrated potent and specific inhibitory activity against Mycobacterium species, including the formidable pathogen Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its proposed inhibition of mycobacterial cell wall biosynthesis. We delve into the key experimental data that form the basis of this hypothesis, detail the methodologies used in these pivotal studies, and explore the structure-activity relationships that govern its antimycobacterial effects. This document serves as a critical resource for researchers engaged in the discovery and development of novel antitubercular agents.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis constitutes a formidable global health crisis, urgently demanding the development of new therapeutic agents with novel mechanisms of action. This compound, a ribosomally synthesized and post-translationally modified peptide, has emerged as a promising candidate due to its selective and potent activity against mycobacteria.[1][2] Its intricate "lasso" structure, where the C-terminal tail is threaded through and entrapped within an N-terminal macrolactam ring, confers remarkable stability. This guide synthesizes the existing research to provide a detailed understanding of how this compound exerts its effects on Mycobacterium.

Proposed Mechanism of Action: Targeting Cell Wall Biosynthesis

The current body of evidence strongly suggests that this compound's primary mechanism of action is the disruption of the mycobacterial cell wall biosynthesis pathway.[1] This hypothesis is rooted in the observation that this compound exhibits specific activity against mycobacteria, a characteristic shared with frontline anti-tuberculosis drugs like isoniazid (B1672263) and ethambutol, which are known to inhibit critical steps in the formation of the unique and complex mycobacterial cell envelope.[1]

While the precise molecular target of this compound within this intricate biosynthetic network remains to be definitively elucidated, the specificity of its action points towards an interaction with a component unique to mycobacteria.

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in identifying the key amino acid residues of this compound that are crucial for its antimycobacterial potency. Mutational analysis has revealed that the amino acids Tyr6, Gly11, and Asn14 are essential for its activity.[3][4][5] Furthermore, another study highlighted the critical role of Lys17 in the peptide's C-terminal tail for its antimicrobial function.[6]

These findings suggest that the spatial arrangement and chemical properties of these specific residues are vital for the interaction of this compound with its yet-to-be-identified molecular target in Mycobacterium.

Quantitative Data Summary

The antimicrobial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various mycobacterial species.

| Compound | Mycobacterium Species | MIC (µg/mL) | Reference |

| This compound | M. smegmatis Takeo | 3.13 | [1] |

| Lariatin B | M. smegmatis Takeo | 6.25 | [1] |

| This compound | M. tuberculosis H37Rv | 0.39 | [1][2] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments that have been pivotal in characterizing the antimycobacterial activity of this compound.

Isolation and Purification of this compound

-

Source: this compound is produced by the bacterium Rhodococcus jostii K01-B0171, which was originally isolated from a soil sample.[1]

-

Fermentation and Extraction: The producing strain is cultured, and the culture broth is centrifuged to separate the supernatant. The supernatant is then subjected to column chromatography using Diaion HP-20.[1]

-

Purification: Further purification is achieved through a series of chromatographic steps, including octadecylsilanized (ODS) silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC).[1][2]

Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: A culture of M. smegmatis is prepared and its concentration adjusted to approximately 1.0 x 10^6 Colony Forming Units (CFU)/mL.[1]

-

Plate Preparation: Middlebrook 7H11 agar (B569324) plates are prepared containing serial dilutions of this compound.[1]

-

Inoculation: The bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator.[1]

-

Incubation: The plates are incubated at 37°C for 14 days.[1]

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[1]

-

Preparation of Inoculum: A culture of M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 0.5% glycerol, and the bacterial concentration is adjusted to approximately 1.0 x 10^6 CFU/mL.[1]

-

Assay Setup: The assay is performed in 96-well microplates. Each well contains the bacterial suspension and a specific concentration of this compound.[1]

-

Incubation: The microplates are incubated at 37°C for 5 days.[1]

-

Growth Assessment: AlamarBlue reagent, along with 12.5% Tween 80, is added to each well. After an overnight incubation, the absorbance at 570 nm and 600 nm is measured to determine bacterial viability.[1]

-

MIC Determination: The MIC is the lowest concentration of this compound that prevents a color change of the AlamarBlue indicator, signifying inhibition of bacterial growth.[1]

Structure-Activity Relationship Studies

-

Generation of this compound Variants: A convergent expression system is established where plasmids carrying mutant larA genes are transformed into a larA-deficient strain of Rhodococcus jostii. This allows for the production of various this compound analogs with specific amino acid substitutions.[4][5]

-

Purification of Variants: Each variant is purified using chromatographic techniques.

-

Antimycobacterial Activity Testing: The MIC of each purified variant is determined against M. smegmatis or M. tuberculosis using the methods described in section 4.2.

-

Data Analysis: By comparing the MIC values of the variants to that of wild-type this compound, the contribution of each substituted amino acid to the antimycobacterial activity is assessed.[4][5]

Visualizations

Proposed Mechanism of Action Workflow

Caption: Proposed mechanism of this compound targeting mycobacterial cell wall biosynthesis.

Experimental Workflow for MIC Determination

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound in the fight against tuberculosis. Its unique lasso structure provides high stability, and its specific activity against Mycobacterium suggests a targeted mechanism of action, likely involving the inhibition of cell wall biosynthesis. While significant progress has been made in understanding its structure-activity relationship, the definitive identification of its molecular target is a critical next step.

Future research should focus on:

-

Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific enzyme or cellular component that this compound binds to in Mycobacterium.

-

Mechanism of Inhibition Studies: Once the target is identified, detailed biochemical and biophysical assays will be necessary to elucidate the precise mechanism of inhibition.

-

Lead Optimization: Leveraging the knowledge of the molecular target and SAR to design and synthesize novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

The continued investigation of this compound and its mechanism of action holds significant potential for the development of a new class of antitubercular drugs that can overcome existing resistance mechanisms and provide a much-needed therapeutic option for patients with tuberculosis.

References

- 1. scispace.com [scispace.com]

- 2. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Lariatin A: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariatin A is a unique, ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the lasso peptide family.[1][2] Isolated from the bacterium Rhodococcus jostii K01-B0171, it has garnered significant interest for its potent and specific antimycobacterial activity.[3][4] This technical guide provides a comprehensive overview of the current knowledge on the biological activity of this compound, with a focus on its antimycobacterial effects, putative mechanism of action, and available experimental data. Information on other potential biological activities, such as anticancer, antiviral, and antifungal properties, is also reviewed, highlighting areas where further research is needed.

Physicochemical Properties

This compound is a cyclic peptide composed of 18 amino acid residues. Its defining feature is a unique "lasso" structure where the C-terminal tail is threaded through and sterically trapped within an N-terminal macrolactam ring.[2] This rigid, interlocked topology confers remarkable stability to the peptide against thermal and chemical denaturation.[3]

Antimycobacterial Activity

The most well-documented biological activity of this compound is its potent and selective inhibition of mycobacterial growth.[3][4] This activity has been demonstrated against both non-pathogenic and pathogenic species of Mycobacterium.

Quantitative Data

The antimycobacterial potency of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The available data is summarized in the table below.

| Target Organism | Assay Method | MIC (µg/mL) | Reference(s) |

| Mycobacterium smegmatis | Agar (B569324) Dilution | 3.13 | [3][5] |

| Mycobacterium tuberculosis H37Rv | Liquid Microdilution | 0.39 | [5][6][7] |

| Mycobacterium avium | In vitro | Activity reported | [5][7] |

| Mycobacterium intracellulare | In vitro | Activity reported | [5][7] |

| Mycobacteroides abscessus | In vitro | Activity reported | [5][7] |

Lariatin B, a related compound, showed an MIC of 6.25 µg/mL against M. smegmatis in an agar dilution assay.[3][6]

Structure-Activity Relationship

Studies on this compound analogs have revealed that specific amino acid residues are crucial for its antimycobacterial activity. Notably, Lys17 in the C-terminal tail has been identified as essential for its antimicrobial function.[8][9] Molecular dynamics simulations suggest that a salt bridge formation between Lys17 and the C-terminal Pro18 is critical for its biological activity.[9]

Proposed Mechanism of Action: Inhibition of Protein Synthesis

While the precise mechanism of action for this compound is still under investigation, compelling evidence from related lasso peptides suggests that it likely functions by inhibiting bacterial protein synthesis.[8] The lasso peptide lariocidin, which shares structural similarities with this compound, has been shown to target the bacterial ribosome.[10]

Lariocidin binds to a unique site on the 30S ribosomal subunit, interfering with the translation process.[10] This interaction is thought to inhibit the translocation of tRNA and mRNA, ultimately halting protein synthesis and leading to bacterial cell death. Given the structural and functional conservation among lasso peptides, it is highly probable that this compound employs a similar mechanism to exert its antimycobacterial effects.

Proposed mechanism of this compound action.

Other Biological Activities: An Area for Future Research

While the antimycobacterial properties of this compound are well-established, its activity in other biological contexts remains largely unexplored. General reviews of lasso peptides suggest a broad range of potential activities for this class of molecules, including anticancer, antiviral, and enzyme inhibitory effects.[10][11][12][13][14] However, to date, there is no direct experimental evidence to confirm these activities for this compound specifically.

-

Anticancer Activity: There are no published studies evaluating the cytotoxicity of this compound against cancer cell lines.

-

Antiviral Activity: The antiviral potential of this compound has not been reported.

-

Antifungal Activity: While the producing organism, Rhodococcus jostii, has been noted to exhibit some antifungal activity, this has not been specifically attributed to this compound.[5]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the available literature, the following methodologies have been employed:

Minimum Inhibitory Concentration (MIC) Determination

1. Agar Dilution Method (for M. smegmatis) [3][6]

This method is suitable for determining the MIC of this compound against aerobic, rapidly growing mycobacteria.

-

Media: Middlebrook 7H10 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

-

Inoculum Preparation: A suspension of M. smegmatis is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 10^4 colony-forming units (CFU) per spot.

-

Assay Plates: this compound is serially diluted and incorporated into the molten agar before pouring the plates.

-

Inoculation: The bacterial suspension is spotted onto the surface of the agar plates containing different concentrations of this compound.

-

Incubation: Plates are incubated at 37°C for 3-5 days.

-

Endpoint Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

2. Liquid Microdilution Method (for M. tuberculosis) [3][6]

This method is used for determining the MIC against slower-growing and pathogenic mycobacteria in a liquid culture format.

-

Media: Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80.

-

Inoculum Preparation: A mid-log phase culture of M. tuberculosis is diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Assay Plates: Serial dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation: The bacterial suspension is added to each well.

-

Incubation: Plates are incubated at 37°C in a humidified atmosphere for 7-14 days.

-

Endpoint Determination: The MIC is determined as the lowest concentration of this compound that prevents a color change of a resazurin-based indicator dye (indicating metabolic activity) or by visual inspection for turbidity.

Workflow for MIC determination.

In Vitro Translation Inhibition Assay (Hypothetical for this compound)

Based on the proposed mechanism of action, an in vitro translation inhibition assay could be used to confirm the effect of this compound on bacterial protein synthesis.

-

System: A cell-free transcription-translation system derived from E. coli or M. smegmatis.

-

Reporter: A plasmid encoding a reporter protein such as luciferase or green fluorescent protein (GFP).

-

Assay: The cell-free system is incubated with the reporter plasmid, amino acids (including a labeled one like 35S-methionine if autoradiography is used), and varying concentrations of this compound.

-

Detection: The amount of synthesized reporter protein is quantified by measuring luminescence (for luciferase) or fluorescence (for GFP), or by autoradiography.

-

Endpoint: A dose-dependent decrease in the reporter signal would indicate inhibition of protein synthesis.

Signaling Pathways

Currently, there is no published research on the specific signaling pathways in host cells that are modulated by this compound. However, studies on other lasso peptides, such as microcin (B1172335) J25, have shown that they can modulate inflammatory responses. For instance, microcin J25 has been demonstrated to affect the MAPK and NF-κB signaling pathways in a mouse model of E. coli infection.[15] This suggests that this compound, as a lasso peptide, might also possess immunomodulatory properties that warrant investigation.

Hypothetical modulation of host cell signaling by a lasso peptide.

Conclusion and Future Directions

This compound is a promising antimycobacterial agent with potent activity against Mycobacterium tuberculosis. Its unique and stable lasso structure makes it an attractive scaffold for the development of new anti-infective drugs. The likely mechanism of action, inhibition of bacterial protein synthesis, offers a potential advantage against drug-resistant strains.

However, the biological activity spectrum of this compound beyond its antimycobacterial effects is a significant knowledge gap. Future research should focus on:

-

Broad-spectrum antimicrobial screening: Evaluating the activity of this compound against a wider range of bacteria, fungi, and viruses.

-

Anticancer and cytotoxicity studies: Assessing the cytotoxic effects of this compound on various cancer cell lines and normal human cells to determine its therapeutic index.

-

Mechanism of action studies: Elucidating the precise molecular target of this compound on the mycobacterial ribosome and confirming its role in protein synthesis inhibition.

-

Immunomodulatory effects: Investigating the interaction of this compound with host immune cells and its potential to modulate inflammatory signaling pathways.

A deeper understanding of the complete biological activity profile of this compound will be crucial for realizing its full therapeutic potential.

References

- 1. Frontiers | Lasso Peptides: Heterologous Production and Potential Medical Application [frontiersin.org]

- 2. Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lys17 in the 'lasso' peptide this compound is responsible for anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lasso Peptides—A New Weapon Against Superbugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lasso peptides realm: Insights and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lasso Peptides: Heterologous Production and Potential Medical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Lasso Peptide Microcin J25 Effectively Enhances Gut Barrier Function and Modulates Inflammatory Response in an Enterotoxigenic Escherichia coli-Challenged Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Decoding Lariatin A: A Technical Guide to Key Amino Acid Residues and Their Functional Roles

For Researchers, Scientists, and Drug Development Professionals

Lariatin A, a lasso peptide with potent anti-mycobacterial properties, presents a promising scaffold for the development of novel therapeutics against tuberculosis. Its unique knotted structure, formed by an isopeptide bond between the N-terminal glycine (B1666218) and the side chain of a glutamate (B1630785) residue, imparts significant stability. Understanding the contribution of individual amino acid residues to its biosynthesis and biological activity is paramount for rational drug design and the generation of more effective analogs. This technical guide synthesizes the current knowledge on the key amino acid residues of this compound, detailing the experimental methodologies used for their identification and presenting the quantitative data in a clear, comparative format.

Core Amino Acid Contributions to this compound Function

The functional significance of this compound's constituent amino acids has been systematically elucidated through mutational analysis, primarily employing alanine-scanning mutagenesis. This technique involves the substitution of individual amino acids with alanine (B10760859) to assess the impact of the side chain on the peptide's maturation and anti-mycobacterial efficacy.

Residues Essential for Biosynthesis and Maturation

A subset of amino acid residues has been identified as critical for the proper folding, processing, and production of this compound. Disruption of these residues often leads to a complete loss or significant reduction in the peptide's yield.

-

Gly1 and Glu8 : These residues form the foundational macrolactam ring through an isopeptide bond between the α-amino group of Gly1 and the γ-carboxyl group of Glu8.[1] Mutagenesis of these positions is expected to abolish the characteristic lasso structure.

-

Arg7 and Trp9 : These residues are indispensable for the maturation and production of this compound.[2][3] Alanine substitution at these positions results in the complete abrogation of peptide production, suggesting their crucial role in recognition by the biosynthetic machinery or in guiding the correct folding of the precursor peptide.[2]

Residues Critical for Anti-Mycobacterial Activity

Another set of residues directly contributes to the anti-mycobacterial potency of this compound. Modification of these amino acids leads to a significant reduction or complete loss of biological activity.

-

Tyr6, Gly11, and Asn14 : These three residues are paramount for the anti-mycobacterial activity of this compound.[2][3][4] Alanine scanning has demonstrated that substitution of any of these residues leads to a dramatic decrease in inhibitory activity against Mycobacterium smegmatis.[2]

-

Lys17 : This residue has also been identified as being essential for the antimicrobial activity of this compound.[5]

Residues Enhancing Anti-Mycobacterial Activity

Certain residues, while not absolutely essential, play a significant role in augmenting the anti-mycobacterial potency of this compound.

-

Val15, Ile16, and Pro18 : These amino acids are critical for enhancing the anti-mycobacterial activity.[2][3][4] Their side chains likely contribute to the overall conformation and stability of the C-terminal tail, optimizing its interaction with the molecular target.

Quantitative Analysis of this compound Mutagenesis

The following table summarizes the quantitative data from alanine-scanning mutagenesis studies on this compound, showcasing the relative production yields and anti-mycobacterial activity of various mutants compared to the wild-type peptide. The anti-mycobacterial activity was assessed by measuring the diameter of the growth inhibition zone of Mycobacterium smegmatis.

| Residue | Substitution | Relative Production (%) | Inhibition Zone (mm) | Relative Activity (%) | Functional Role |

| Gly1 | Ala | Not Detected | - | - | Biosynthesis/Maturation |

| Gln2 | Ala | 100 | 14.5 | 100 | Non-essential |

| Ser3 | Ala | 100 | 14.5 | 100 | Non-essential |

| Leu4 | Ala | 100 | 14.0 | 97 | Non-essential |

| Val5 | Ala | 100 | 14.5 | 100 | Non-essential |

| Tyr6 | Ala | 100 | 0 | 0 | Anti-mycobacterial Activity |

| Arg7 | Ala | Not Detected | - | - | Biosynthesis/Maturation |

| Glu8 | Asp | Not Detected | - | - | Biosynthesis/Maturation |

| Trp9 | Ala | Not Detected | - | - | Biosynthesis/Maturation |

| Val10 | Ala | 20 | 14.5 | 100 | Non-essential |

| Gly11 | Ala | 20 | 0 | 0 | Anti-mycobacterial Activity |

| His12 | Ala | 100 | 14.5 | 100 | Non-essential |

| Ser13 | Ala | 100 | 14.5 | 100 | Non-essential |

| Asn14 | Ala | 100 | 0 | 0 | Anti-mycobacterial Activity |

| Val15 | Ala | 100 | 16.0 | 110 | Enhancing Activity |

| Ile16 | Ala | 100 | 16.0 | 110 | Enhancing Activity |

| Lys17 | Ala | 100 | 14.5 | 100 | Non-essential (in this specific study) |

| Pro18 | Ala | 100 | 16.5 | 114 | Enhancing Activity |

| Wild-Type | - | 100 | 14.5 | 100 | - |

Experimental Protocols

The following sections detail the methodologies employed in the structure-activity relationship studies of this compound.

Site-Directed Mutagenesis of the larA Gene

The generation of this compound variants was achieved through site-directed mutagenesis of the larA precursor peptide gene.

-

Template Plasmid : The expression vector pNitQT2 containing the wild-type larA gene was used as the template for mutagenesis.

-

Mutagenesis : Point mutations were introduced using a high-fidelity DNA polymerase (e.g., PrimeSTAR® Max DNA polymerase) and custom-synthesized mutagenic primers according to the manufacturer's protocol.

-

Verification : The integrity of the mutated larA gene sequence in the resulting plasmids was confirmed by DNA sequencing.

-

Transformation : The verified plasmids were introduced into a larA-deficient strain of Rhodococcus jostii K01-B0171 for expression.

Production and Purification of this compound Variants

The production of this compound and its variants was carried out through fermentation of the recombinant Rhodococcus jostii strains.

-

Seed Culture : A glycerol (B35011) stock of the recombinant clone was used to inoculate a 500-mL flask containing 100 mL of LP medium supplemented with tetracycline (B611298) (9.3 µg/mL). The culture was incubated at 27°C for 3 days with shaking.

-

Fermentation : The seed culture was transferred to a 7.5-L jar fermenter containing 5 L of the same medium. Fermentation was carried out at 27°C for 6 days with aeration (1.5 L/min) and agitation (200 rpm).

-

Extraction : The culture broth was centrifuged to separate the supernatant from the mycelium. The supernatant was then processed for the extraction of the lasso peptides.

-

Purification : The crude extract was subjected to purification using high-performance liquid chromatography (HPLC) with a C18 column and a linear gradient of acetonitrile (B52724) in water containing 0.05% TFA.

Anti-Mycobacterial Activity Assay (Paper Disk Method)

The anti-mycobacterial activity of the purified this compound variants was evaluated against Mycobacterium smegmatis 607 using a paper disk diffusion assay.

-

Bacterial Culture : A cell suspension of M. smegmatis 607 was prepared in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% ADC enrichment, adjusted to approximately 1.5 × 10⁸ CFU/mL.

-

Plating : The bacterial suspension was spread evenly onto a Middlebrook 7H9 agar (B569324) plate.

-

Disk Application : Sterile paper disks (6 mm in diameter) were impregnated with a standardized amount (e.g., 1 µg) of each purified lariatin variant.

-

Incubation : The plates were incubated at 37°C for 48 hours.

-

Measurement : The anti-mycobacterial activity was quantified by measuring the diameter (in mm) of the clear zone of growth inhibition around each paper disk.

Visualizing Key Experimental and Logical Frameworks

To further elucidate the experimental workflow and the structure-function relationships of this compound, the following diagrams are provided.

Caption: Workflow for Alanine-Scanning Mutagenesis of this compound.

Caption: Key Amino Acid Residues in this compound and their Functions.

References

- 1. Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lys17 in the 'lasso' peptide this compound is responsible for anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Lariatin A's role as a ribosomally synthesized and post-translationally modified peptide (RiPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Lariatin A, a ribosomally synthesized and post-translationally modified peptide (RiPP) with significant potential in the development of novel anti-mycobacterial agents. We will delve into its discovery, unique structural features, biosynthetic pathway, mechanism of action, and detailed experimental protocols for its study.

Introduction to this compound

This compound is a lasso peptide, a structurally unique class of RiPPs characterized by a distinctive lariat (B8276320) knot-like topology. This structure is formed by an isopeptide bond between the N-terminal α-amino group and the side chain of an acidic amino acid, creating a macrolactam ring through which the C-terminal tail is threaded and entrapped.[1] This intricate architecture confers remarkable stability against thermal and chemical denaturation.[2]

Discovered from the soil bacterium Rhodococcus jostii K01-B0171, this compound, along with its congener Lariatin B, exhibits potent and selective antimicrobial activity against Mycobacterium species, including the causative agent of tuberculosis, Mycobacterium tuberculosis.[3][4]

Biosynthesis of this compound: A Post-Translational Masterpiece

The production of this compound is orchestrated by a dedicated gene cluster, designated lar, spanning approximately 4.5 kb and comprising five open reading frames: larA, larB, larC, larD, and larE.[5][6] The biosynthesis is a fascinating example of post-translational modification, transforming a linear precursor peptide into a complex, bioactive molecule.

The precursor peptide, LarA, is a 46-amino acid polypeptide consisting of an N-terminal leader peptide and a C-terminal core peptide.[7] The subsequent maturation into this compound is carried out by a suite of dedicated enzymes. A key feature of the lariatin biosynthetic machinery is the "split" B enzyme, where the functions are distributed between two separate proteins, LarB1 (encoded by larC) and LarB2 (encoded by larD).[8][9]

The proposed biosynthetic pathway is as follows:

-

Ribosomal Synthesis of LarA: The journey begins with the ribosomal synthesis of the precursor peptide, LarA.

-

Leader Peptide Recognition: The leader peptide of LarA is recognized by the maturation machinery.

-

Post-Translational Modification: A cascade of enzymatic reactions, including proteolytic cleavage of the leader peptide and the formation of the characteristic isopeptide bond, is carried out by the Lar enzymes. Specifically, LarB, LarC, and LarD are proposed to process the linear precursor.[5]

-

Export: The mature this compound is then exported out of the cell by an ABC transporter, LarE.[5][7]

Quantitative Bioactivity Data

This compound demonstrates potent activity against various Mycobacterium species. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

| Compound | Target Organism | MIC (µg/mL) | Citation |

| This compound | Mycobacterium smegmatis | 3.13 | [3] |

| Lariatin B | Mycobacterium smegmatis | 6.25 | [3] |

| This compound | Mycobacterium tuberculosis H37Rv | 0.39 | [3][7] |

Structure-Activity Relationship (SAR)

Site-directed mutagenesis studies have provided valuable insights into the residues crucial for the biosynthesis and anti-mycobacterial activity of this compound.

| Residue Position | Original Amino Acid | Role | Citation |

| 1 | Glycine | Essential for maturation and production | [2] |

| 6 | Tyrosine | Responsible for anti-mycobacterial activity | [2] |

| 7 | Arginine | Essential for maturation and production | [2] |

| 8 | Glutamic acid | Essential for maturation and production | [2] |

| 9 | Tryptophan | Essential for maturation and production | [2] |

| 11 | Glycine | Responsible for anti-mycobacterial activity | [2] |

| 14 | Asparagine | Responsible for anti-mycobacterial activity | [2] |

| 15, 16, 18 | Various | Critical for enhancing activity | [2] |

| 17 | Lysine | Essential for antimicrobial activity | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Fermentation and Isolation of this compound

Protocol:

-

Inoculation and Fermentation: Inoculate a seed culture of Rhodococcus jostii K01-B0171 into a suitable production medium (e.g., LP medium).[2] Incubate the culture at 27-30°C for 3-6 days with shaking.[2]

-

Harvesting: After the fermentation period, centrifuge the culture broth to separate the supernatant from the mycelium.[2]

-

Initial Purification: Pass the supernatant through a Diaion HP-20 column followed by an ODS (octadecylsilane) column for initial fractionation.[3]

-

HPLC Purification: Further purify the active fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[6] A typical mobile phase consists of a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (e.g., 22% acetonitrile in 10 mM phosphate buffer, pH 7.5).[6] Monitor the elution profile at 210 nm.[6]

-

Desalting and Lyophilization: Desalt the purified fractions and lyophilize to obtain this compound as a powder.

Antimicrobial Susceptibility Testing (MIC Determination)

Agar (B569324) Dilution Method (for M. smegmatis):

-

Preparation of Inoculum: Prepare a suspension of M. smegmatis and adjust the concentration to approximately 1.0 x 10^6 CFU/mL.

-

Plate Preparation: Prepare Middlebrook 7H11 agar plates containing serial twofold dilutions of this compound.

-

Inoculation: Inoculate the plates with the bacterial suspension using a multipoint inoculator.

-

Incubation: Incubate the plates at 37°C for 14 days.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth.[3]

Liquid Microdilution Method (for M. tuberculosis):

-

Preparation of Inoculum: Adjust a culture of M. tuberculosis H37Rv to approximately 1.0 x 10^6 CFU/mL in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 0.5% glycerol.[11]

-

Plate Setup: In a 96-well microplate, add the bacterial suspension to wells containing serial dilutions of this compound.

-

Incubation: Incubate the plate at 37°C for 5 days.[11]

-

Addition of Indicator: Add alamarBlue reagent to each well and incubate overnight.[11]

-

MIC Determination: Measure the absorbance at 570 nm and 600 nm to determine the MIC, which is the lowest concentration that prevents a color change (indicating inhibition of metabolic activity).[11]

Heterologous Expression of this compound Variants

Protocol:

-

Host Strain Construction: Create a larA-deficient mutant of Rhodococcus jostii.[2]

-

Plasmid Construction: Introduce mutations into the larA gene on an expression plasmid.

-

Transformation: Transform the larA-deficient R. jostii host with the plasmids carrying the larA variants.[2]

-

Expression and Production Analysis: Culture the transformed strains and analyze the supernatant for the production of lariatin variants using HPLC and LC-MS/MS.[2]

Mechanism of Action

While the precise molecular target of this compound is still under investigation, its potent and selective activity against mycobacteria suggests a specific mode of action.[12] Structure-activity relationship studies have highlighted the importance of specific amino acid residues for its anti-mycobacterial effect, indicating a targeted interaction within the bacterial cell.[2][10]

Conclusion and Future Perspectives

This compound stands out as a promising lead compound for the development of new anti-tuberculosis drugs. Its unique and stable lasso structure, coupled with its potent and selective activity, makes it an attractive scaffold for medicinal chemistry efforts. The elucidation of its biosynthetic pathway opens up avenues for bioengineering and the creation of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Further research into its mechanism of action will be crucial for optimizing its therapeutic potential and overcoming the challenges of drug-resistant tuberculosis.

References

- 1. Heterologous and in Vitro Reconstitution of Fuscanodin, a Lasso Peptide from Thermobifida fusca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Merging Flow Synthesis and Enzymatic Maturation to Expand the Chemical Space of Lasso Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational generation of lasso peptides based on biosynthetic gene mutations and site-selective chemical modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A focus on unexpected surprises in RiPP natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterologous and in vitro reconstitution of fuscanodin, a lasso peptide from Thermobifida fusca - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic reconstitution and biosynthetic investigation of the lasso peptide Fusilassin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enzymatic assays for studying intramembrane proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Initial Screening of Lariatin A for Anti-mycobacterial Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of Lariatin A, a lasso peptide with promising anti-mycobacterial properties. The document details the quantitative data on its activity, in-depth experimental protocols for its evaluation, and a visual representation of the screening workflow.

Data Presentation: Quantitative Anti-mycobacterial Activity and Cytotoxicity Profile of this compound

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium Species

| Mycobacterium Species | Strain | MIC (µg/mL) | Test Method | Reference |

| Mycobacterium tuberculosis | H37Rv | 0.39 | Liquid Microdilution | [1] |

| Mycobacterium smegmatis | - | 3.13 | Agar (B569324) Dilution | [1] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | IC50 / % Hemolysis | Reference |

| Mammalian Cells | MTT Assay | Data not available | - |

| Human Red Blood Cells | Hemolytic Assay | Data not available | - |

Experimental Protocols

Detailed methodologies for the key experiments involved in the initial screening of this compound's anti-mycobacterial properties are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against Mycobacterium species is determined using either the agar dilution method or the liquid microdilution method.

This method is particularly useful for screening against non-pathogenic, faster-growing mycobacteria like Mycobacterium smegmatis.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Middlebrook 7H10 or 7H11 agar base

-

OADC (Oleic acid-albumin-dextrose-catalase) enrichment

-

Sterile petri dishes

-

Mycobacterium smegmatis culture

-

Sterile saline solution (0.85% NaCl) with 0.05% Tween 80

-

McFarland turbidity standards

-

Multipoint inoculator

Procedure:

-

Preparation of Media: Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions. Autoclave and cool to 45-50°C.

-

Addition of this compound: Add the OADC enrichment and appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing. Control plates without this compound should also be prepared.

-

Pouring Plates: Dispense the agar into sterile petri dishes and allow them to solidify.

-

Inoculum Preparation: Grow M. smegmatis in a suitable broth medium. Adjust the turbidity of the bacterial suspension with sterile saline containing Tween 80 to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ CFU/mL.

-

Inoculation: Inoculate the surface of the agar plates with the prepared bacterial suspension using a multipoint inoculator.

-

Incubation: Incubate the plates at 37°C for 3-5 days, or until sufficient growth is observed on the control plates.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

This method is commonly used for determining the MIC against pathogenic mycobacteria like Mycobacterium tuberculosis.

Materials:

-

This compound stock solution

-

Middlebrook 7H9 broth

-

OADC enrichment

-

Sterile 96-well microtiter plates

-

Mycobacterium tuberculosis H37Rv culture

-

Sterile saline solution with 0.05% Tween 80

-

McFarland turbidity standards

Procedure:

-

Preparation of Media: Prepare Middlebrook 7H9 broth supplemented with OADC enrichment.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound in the supplemented Middlebrook 7H9 broth.

-

Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no this compound) and a sterility control well (no bacteria).

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that prevents a visible color change of the indicator (e.g., resazurin) or shows no visible turbidity.

Cytotoxicity Assays

To assess the selectivity of this compound, it is crucial to evaluate its toxicity against mammalian cells. The following are standard protocols for this purpose.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24-48 hours. Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Materials:

-

Freshly collected human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Triton X-100 (as a positive control for 100% hemolysis)

-

96-well plates

-

Centrifuge

-

Plate reader

Procedure:

-

RBC Preparation: Wash the RBCs with PBS several times by centrifugation and resuspend them in PBS to a final concentration of 2-4%.

-

Treatment: In a 96-well plate, mix the RBC suspension with various concentrations of this compound. Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.

-

Data Analysis: Calculate the percentage of hemolysis for each this compound concentration relative to the positive control.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the initial screening of this compound's anti-mycobacterial properties.

Caption: Experimental workflow for screening this compound.

This diagram outlines the parallel processes of determining the Minimum Inhibitory Concentration (MIC) against mycobacteria and assessing the cytotoxicity of this compound against mammalian cells. The workflow begins with the this compound sample and proceeds through media and inoculum preparation, treatment, incubation, and finally, data acquisition and analysis to generate a comprehensive technical report on its initial anti-mycobacterial profile.

References

Methodological & Application

Application Notes: High-Performance Liquid Chromatography (HPLC) Purification of Lariatin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lariatin A, a lasso peptide with potent anti-mycobacterial activity, requires a robust purification strategy for its isolation and characterization. This application note provides a detailed protocol for the purification of this compound from the culture broth of Rhodococcus jostii K01-B0171. The methodology encompasses a multi-step process involving solid-phase extraction and multiple rounds of column chromatography, culminating in a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol described herein is based on established methods and is intended to guide researchers in obtaining highly pure this compound for downstream applications.

Introduction

Lariatins are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a unique "lasso" structure, where the C-terminal tail of the peptide is threaded through and entrapped within an N-terminal macrolactam ring. This intricate topology confers remarkable stability to the peptide. This compound, in particular, has demonstrated significant inhibitory activity against Mycobacterium tuberculosis, making it a promising candidate for further investigation in the development of novel anti-tubercular agents.

The purification of this compound from its native source, the bacterium Rhodococcus jostii, presents a multi-faceted challenge that necessitates a series of chromatographic separations to isolate it from other cellular components and related analogues, such as Lariatin B. This document outlines a comprehensive protocol for the successful purification of this compound, providing detailed experimental procedures and expected outcomes.

Experimental Protocols

I. Initial Extraction and Solid-Phase Chromatography

This initial phase of the purification process is designed to capture and concentrate lariatins from the large volume of the bacterial culture supernatant.

-

Culture Broth Preparation: Begin with 16 liters of Rhodococcus jostii K01-B0171 culture broth. Separate the mycelium from the supernatant by centrifugation.

-

Diaion HP-20 Chromatography: Pass the supernatant through a Diaion HP-20 column. This step captures the lariatins and other hydrophobic molecules from the aqueous culture medium.

-

ODS Column Chromatography: The fraction containing the lariatins from the HP-20 column is then subjected to Open Column Chromatography using an Octadecylsilanized (ODS) silica (B1680970) gel. This step provides an initial separation of this compound and B from other captured components.

-

Sephadex LH-20 Chromatography: The active fractions from the ODS column are concentrated and then passed through a Sephadex LH-20 column. This size-exclusion chromatography step further purifies the lariatin-containing fraction. The resulting brown material (approximately 244 mg) is collected for the final HPLC purification.[1]

II. Final Purification by Preparative RP-HPLC

The final step in isolating pure this compound is preparative reversed-phase HPLC.

-

Sample Preparation: Dissolve the brown material obtained from the Sephadex LH-20 chromatography in a small amount of methanol.

-

HPLC System and Column:

-

Column: CAPCELL PAK C18 (20 mm i.d. x 250 mm, Shiseido Co.)[1][2]

-

Mobile Phase: Isocratic elution with 22% acetonitrile (B52724) containing 10 mM phosphate (B84403) buffer (pH 7.5).[1][2]

-

-

Fraction Collection: Collect the fractions corresponding to the elution peaks of this compound and Lariatin B. The typical retention times are approximately 44 minutes for this compound and 56 minutes for Lariatin B under these conditions.[1][2]

-

Desalting: The collected active fractions are desalted using an OASIS HLB column (60 mg, Waters Co.). The column should be pre-equilibrated with water. After loading the sample, wash the column with water and then elute the lariatins with 80% acetonitrile.

-

Lyophilization: Concentrate the desalted fractions in vacuo to obtain this compound and Lariatin B as pale yellow powders.

Data Presentation